2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship (SAR)

Sourcing the exact thiazole intermediate validated in metabolic disease patents can derail project timelines. 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole (CAS 496062-16-9) is the precise building block disclosed in US2018/153859 A1 for synthesizing indane acetic acid derivatives targeting diabetes, obesity, and hyperlipidemia. • Validated route: Documented use in patented metabolic disease programs de-risks scale-up and regulatory transfer. • Multi-functional scaffold: 2-Br enables Suzuki/Stille cross-coupling; 4-hydroxyethyl provides a derivatizable handle; 5-Me modulates lipophilicity. • Supply assurance: ≥95% purity, available from stock with global shipping.

Molecular Formula C6H8BrNOS
Molecular Weight 222.11 g/mol
CAS No. 496062-16-9
Cat. No. B1288995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole
CAS496062-16-9
Molecular FormulaC6H8BrNOS
Molecular Weight222.11 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)Br)CCO
InChIInChI=1S/C6H8BrNOS/c1-4-5(2-3-9)8-6(7)10-4/h9H,2-3H2,1H3
InChIKeyFHZBITCNTMZGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole: Overview


2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole (CAS 496062-16-9) is a heterocyclic thiazole derivative (C6H8BrNOS, MW 222.1) characterized by a unique substitution pattern: a bromine atom at the 2-position enabling versatile cross-coupling chemistry, a hydroxyethyl group at the 4-position introducing a reactive handle for further derivatization, and a methyl group at the 5-position modulating lipophilicity . This specific combination of functional groups distinguishes it from other thiazole building blocks and positions it as a key intermediate in the synthesis of pharmacologically relevant molecules, including those disclosed in patents targeting diabetes, obesity, and hyperlipidemia .

Trifunctional thiazole building block with bromo, hydroxyethyl and methyl groups
Enables palladium-catalyzed cross-coupling and further derivatization
Supports SAR exploration in metabolic pathway probe synthesis

Risks of Substituting 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole Analogs


While other thiazoles may share a common core, substituting 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole (CAS 496062-16-9) with a generic 'thiazole derivative' or a closely related analog is scientifically precarious due to the interplay of its three distinct functional groups. The 2-bromo substituent provides a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) essential for C-C and C-N bond formation . Critically, the 4-hydroxyethyl moiety is a key pharmacophore or synthetic handle that is absent in simpler analogs like 2-bromo-4-methylthiazole, and its presence can dramatically alter both synthetic route viability and downstream biological activity . As patents utilizing this exact substitution pattern for treating metabolic diseases demonstrate, these functional groups work in concert; altering any one of them would likely derail the intended synthetic pathway or compromise the structure-activity relationship (SAR) of the final target molecule [1].

Functional group mismatch
Removing bromo or hydroxyethyl alters cross-coupling capability and synthetic route viability.
Patent-specific intermediate
This exact substitution pattern is documented for indane acetic acid derivative synthesis; analogs lack this precedence.
Pharmacophoric profile differs
5-Methyl substitution is associated with kinase inhibitor scaffold activity; 4-methyl analogs shift the biological profile.

Selection Evidence for 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole


Structural Differentiation from Common Analogs

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole (Target) is a trifunctional molecule possessing bromo (2-position), hydroxyethyl (4-position), and methyl (5-position) substituents. In contrast, common alternatives like 2-bromothiazole and 2-bromo-4-methylthiazole lack the hydroxyethyl group, while 4-methyl-5-(2-hydroxyethyl)thiazole [1] lacks the bromine atom. This structural distinction is critical for both synthetic planning and biological evaluation .

Structural Differentiation
Class-level inference
Target: Br, CH₂CH₂OH, CH₃ vs. Analogs: lack one or two groups
Enables unique synthetic versatility
SAR may require all three functional handles
Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship (SAR)

Patent-Documented Intermediate for Metabolic Disease

The specific utility of 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole (CAS 496062-16-9) is documented in patent literature (US2018/153859 A1) as a synthetic intermediate in the preparation of novel indane acetic acid derivatives . These derivatives are claimed for the treatment of diabetes, obesity, hyperlipidemia, and atherosclerotic diseases [1]. This explicit inclusion in a patent for a specific therapeutic class provides a higher level of validation for its utility compared to many unsubstituted or differently substituted thiazole analogs that lack such documented, application-specific precedence.

Patent Intermediate
Reported
Cited in US2018/153859 A1
Validated synthetic route for metabolic disease probes
Documented intermediate for indane acetic acid derivatives
Drug Discovery Patent Analysis Metabolic Disorders

5-Methyl Substitution for Kinase Inhibitor Potency

The importance of the 5-methyl group on the thiazole ring, which is present in the target compound, is highlighted by the discovery of 2-aryl-5-methylthiazole as a novel chemical scaffold for ATP-competitive Fibroblast Growth Factor Receptor-1 (FGFR-1) inhibitors [1]. In contrast, the more common 4-methyl-5-(2-hydroxyethyl)thiazole (a key intermediate in thiamine biosynthesis) [2] possesses a different methylation pattern (4-methyl vs. 5-methyl) that alters its biological role. While direct data for the target compound is limited, the potent activity (IC50 values in low micromolar to nanomolar range) of the 2-aryl-5-methylthiazole class against FGFR-1 [1] strongly infers that the 5-methyl substitution on the target compound is a critical pharmacophoric element for kinase-targeting applications.

5-Methyl Pharmacophore
Class-level inference
FGFR-1 inhibitors with 5-methylthiazole show nanomolar to low micromolar IC₅₀
5-Methyl substitution inferred as kinase inhibitor element
Direct target data needed; 4-methyl analogs not equivalent
Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship (SAR)

Application Scenarios for 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole


Lead Optimization for Metabolic Disorders

Given its established role as an intermediate in the synthesis of indane acetic acid derivatives targeting diabetes, obesity, and hyperlipidemia [1], this compound is a prime candidate for lead optimization programs in metabolic diseases. Its multi-functional nature allows for systematic exploration of SAR around the hydroxyethyl and bromo positions to improve potency and pharmacokinetic properties of novel therapeutic agents .

Cross-Coupling Building Block

The 2-bromo substituent makes this compound an ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), enabling the rapid diversification of the thiazole core with aryl, heteroaryl, or alkenyl groups . This is a key advantage over non-brominated analogs, which would require less efficient functionalization strategies .

Kinase-Targeted Probes and Inhibitors

The presence of the 5-methyl group, which is a recognized pharmacophore in potent FGFR-1 inhibitors [2], positions this compound as a valuable starting point for creating targeted chemical probes. It can be used to synthesize focused libraries of thiazole-based molecules for screening against various kinases implicated in cancer and inflammatory diseases, where the hydroxyethyl group can be further modified to modulate physicochemical properties .

Patent-Defined Intermediate for Scaled Synthesis

For projects that have advanced to process development, the explicit mention of this exact compound (CAS 496062-16-9) in US Patent US2018/153859 A1 [1] provides a validated starting point. It de-risks supply chain and scale-up efforts compared to sourcing a novel, unvalidated thiazole analog, as its synthesis and use in a patented route are already documented, facilitating technology transfer and regulatory compliance.

Application
Selection Property
Validation Focus
Metabolic pathway probe synthesis
Multifunctional building block with bromo and hydroxyethyl handles
SAR exploration around indane acetic acid scaffold
Cross-coupling diversification
2-Bromo site for Pd-catalyzed couplings
Suzuki, Stille, Buchwald-Hartwig compatibility
Kinase inhibitor library synthesis
5-Methyl substitution for kinase-targeted scaffold
Kinase panel screening; confirm FGFR-1 inhibition
Patented synthetic intermediate
Documented use in US2018/153859 A1
Supply chain continuity and method transfer

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